molecular formula C24H24N4O5 B2979206 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251594-61-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2979206
CAS No.: 1251594-61-2
M. Wt: 448.479
InChI Key: ARGBICBEYPFXOJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole, a pyrrolidine carboxamide, and a 1,8-naphthyridinone. These groups suggest that the compound might have interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole group is a fused ring system that is often found in biologically active compounds .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all affect its properties .

Scientific Research Applications

Organic Synthesis and Intermediate Products

One study discusses "4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide," highlighting its significance as an intermediate product for creating pharmaceutically effective compounds. This suggests a potential role for similar compounds in pharmaceutical synthesis processes (Fort, 2002).

Corrosion Inhibition

Research on "2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives" explores their synthesis and evaluation as corrosion inhibitors, indicating the utility of acetamide derivatives in protecting metals against corrosion, which could be relevant for similar compounds (Yıldırım & Cetin, 2008).

Enzymatic Oxidation Studies

A study on "Naphthalene dioxygenase" oxidizing various aromatic compounds suggests potential biotechnological applications for similar compounds in environmental remediation or synthetic biology (Lee & Gibson, 1996).

Heterocyclic Compound Synthesis

Research into "N-1-Naphthyl-3-oxobutanamide" in heterocyclic synthesis presents the creation of various pyridine derivatives, highlighting the synthetic versatility of acetamide-based compounds in generating complex heterocyclic structures (Hussein et al., 2009).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It would be particularly interesting to investigate its biological activities given the presence of functional groups that are often found in biologically active compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-15-4-6-17-22(30)18(24(31)27-8-2-3-9-27)12-28(23(17)26-15)13-21(29)25-11-16-5-7-19-20(10-16)33-14-32-19/h4-7,10,12H,2-3,8-9,11,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGBICBEYPFXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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